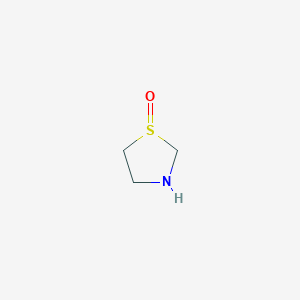![molecular formula C19H15NO5S B14141779 2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene CAS No. 89303-12-8](/img/structure/B14141779.png)
2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene is an organic compound that belongs to the class of sulfone derivatives. This compound is characterized by the presence of a benzenesulfonyl group, a nitro group, and a phenoxy group attached to a benzene ring. Sulfone derivatives are known for their versatility in organic synthesis and their applications in various fields, including medicinal chemistry and materials science .
Métodos De Preparación
The synthesis of 2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene typically involves several steps. One common method includes the reaction of methyl 2-(bromomethyl)benzoate with sodium benzenesulfinate in dry dimethylformamide at room temperature, followed by the hydrolysis of the resulting ester with an aqueous solution of sodium. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfone group can be reduced to a sulfide group.
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Aplicaciones Científicas De Investigación
2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparación Con Compuestos Similares
Similar compounds to 2-[(Benzenesulfonyl)methyl]-1-nitro-4-phenoxybenzene include:
2-[(Benzenesulfonyl)methyl]benzoic acid: This compound has a similar structure but lacks the nitro and phenoxy groups.
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group but differ in other substituents. The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity.
Propiedades
Número CAS |
89303-12-8 |
|---|---|
Fórmula molecular |
C19H15NO5S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
2-(benzenesulfonylmethyl)-1-nitro-4-phenoxybenzene |
InChI |
InChI=1S/C19H15NO5S/c21-20(22)19-12-11-17(25-16-7-3-1-4-8-16)13-15(19)14-26(23,24)18-9-5-2-6-10-18/h1-13H,14H2 |
Clave InChI |
CFRNUCURBVQHDN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])CS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



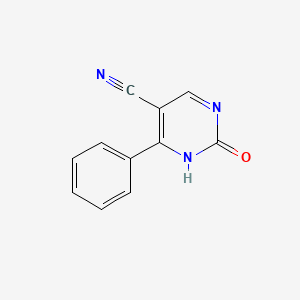
![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)
![[3-(3,5-Dinitrobenzoyl)oxyphenyl] 3,5-dinitrobenzoate](/img/structure/B14141724.png)
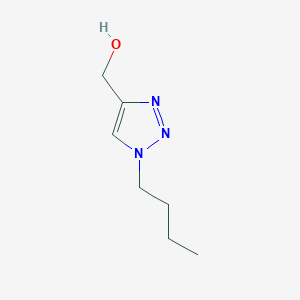

![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)



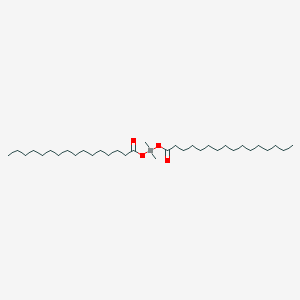
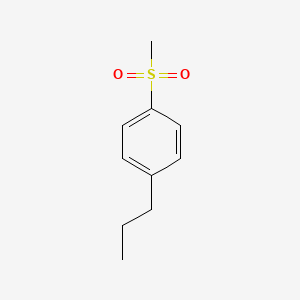
![Tert-butyl [1-(4-bromophenyl)-3-(hydroxyamino)-3-oxopropyl]carbamate](/img/structure/B14141771.png)
